3-Fluoro-2-iodo-4-methylphenol
Description
3-Fluoro-2-iodo-4-methylphenol is a halogenated phenolic compound characterized by a fluorine atom at the 3-position, an iodine atom at the 2-position, and a methyl group at the 4-position of the phenolic ring. Phenolic derivatives with halogen and alkyl substituents are often utilized as intermediates in pharmaceuticals, agrochemicals, and polymer synthesis due to their reactivity and stability .
Properties
Molecular Formula |
C7H6FIO |
|---|---|
Molecular Weight |
252.02 g/mol |
IUPAC Name |
3-fluoro-2-iodo-4-methylphenol |
InChI |
InChI=1S/C7H6FIO/c1-4-2-3-5(10)7(9)6(4)8/h2-3,10H,1H3 |
InChI Key |
UVCSSJPYOROIOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)O)I)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-iodo-4-methylphenol can be achieved through several methods. One common approach involves the iodination of 2-methylphenol in aqueous alcohol solvents using a reagent prepared in situ from sodium hypochlorite and sodium iodide . Another method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-iodo-4-methylphenol undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine or fluorine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce quinones.
Scientific Research Applications
3-Fluoro-2-iodo-4-methylphenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-iodo-4-methylphenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the fluorine and iodine atoms can participate in halogen bonding. These interactions can affect the compound’s reactivity and binding affinity to specific targets, influencing its biological and chemical effects.
Comparison with Similar Compounds
Key Observations :
- Iodine vs. Chlorine: Replacing chlorine with iodine (e.g., 4-Chloro-2-methylphenol vs. This compound) increases molecular weight by ~123.4 g/mol, reducing water solubility due to iodine’s hydrophobic nature.
- Fluorine’s Electronegativity: The 3-fluoro substituent in 3-Fluoro-2-methylphenol enhances acidity (pKa ~8.5–9.0) compared to non-fluorinated phenols (pKa ~10), a trend expected to persist in the target compound.
- Methyl Group Position : The 4-methyl group in the target compound may sterically hinder ortho-substitution reactions compared to 2-methyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
